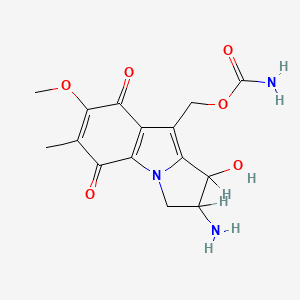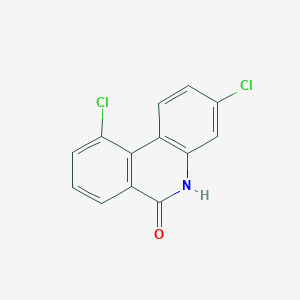
Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a carboxylic acid group, and an ethyl ester moiety. The presence of a p-chlorobenzoyl group further enhances its chemical properties, making it a valuable compound in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxylic acid group. The p-chlorobenzoyl group is then added through a Friedel-Crafts acylation reaction. Finally, the ethyl ester moiety is introduced via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods not only enhance the efficiency of the synthesis but also minimize the environmental impact by reducing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-allyl-2-amino-, ethyl ester
- Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester
Uniqueness
Compared to similar compounds, Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester stands out due to the presence of the p-chlorobenzoyl group. This group enhances its chemical reactivity and biological activity, making it a more potent and versatile compound for research and industrial applications.
Propiedades
Número CAS |
24237-56-7 |
|---|---|
Fórmula molecular |
C17H17ClN2O3S |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-(4-chlorobenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-17(22)14-12-7-8-20(9-13(12)24-15(14)19)16(21)10-3-5-11(18)6-4-10/h3-6H,2,7-9,19H2,1H3 |
Clave InChI |
BRBNFWSLQZPFQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


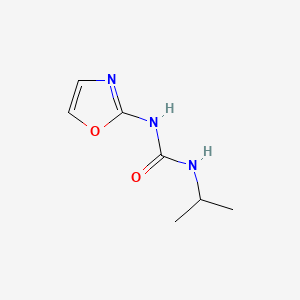

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)


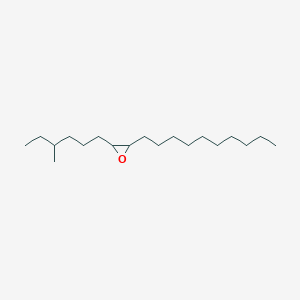
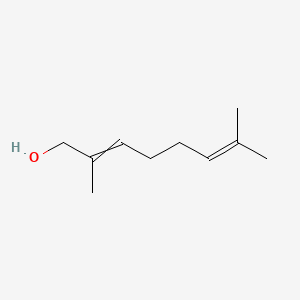

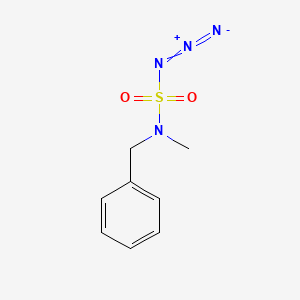
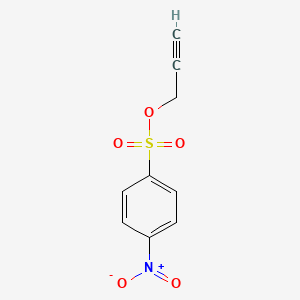
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
